molecular formula C17H18ClNO2 B5029942 N-[4-(4-chlorophenoxy)phenyl]pentanamide

N-[4-(4-chlorophenoxy)phenyl]pentanamide

Cat. No.: B5029942
M. Wt: 303.8 g/mol
InChI Key: WXDIYCUHOIOTHJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]pentanamide is a chemical compound with the molecular formula C17H18ClNO2 and a molar mass of 303.78 g/mol. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a pentanamide chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]pentanamide typically involves the reaction of 4-chlorophenol with 4-bromophenylpentanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[4-(4-chlorophenoxy)phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]pentanamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[4-(4-chlorophenoxy)phenyl]pentanamide can be compared with other similar compounds, such as:

    N-[4-(4-bromophenoxy)phenyl]pentanamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    N-[4-(4-fluorophenoxy)phenyl]pentanamide: Contains a fluorine atom, which can affect its chemical behavior and biological activity.

    N-[4-(4-methylphenoxy)phenyl]pentanamide: The presence of a methyl group instead of chlorine results in different chemical and physical properties.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-3-4-17(20)19-14-7-11-16(12-8-14)21-15-9-5-13(18)6-10-15/h5-12H,2-4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIYCUHOIOTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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